Pyridine-2,5-dicarbonitrile
Overview
Description
Pyridine-2,5-dicarbonitrile is a heterocyclic dinitrile . It is used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
3,4-Diaminothis compound was synthesized by the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 hours . Another synthesis method involves a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via a pseudo-four component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols .Molecular Structure Analysis
The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The most common method for the cyanation of these compounds has been the reaction of aryl halides with metal cyanides . In a number of cases, palladium or copper catalysis was successfully employed.Scientific Research Applications
Corrosion Inhibition
Pyridine-2,5-dicarbonitrile derivatives have been researched for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These derivatives, such as 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile and others, were found to be effective as mixed-type inhibitors, mainly cathodic, in hydrochloric acid (Ansari, Quraishi, & Singh, 2015) (Ansari, Quraishi, & Singh, 2015). Another study demonstrated the use of 2-amino-3,5-dicarbonitrile-6-thio-pyridines as effective corrosion inhibitors for mild steel in 1 M HCl, with one compound showing an inhibition efficiency of 97.6% (Sudheer & Quraishi, 2014) (Sudheer & Quraishi, 2014).
Photovoltaic Materials and Antimicrobial Drugs
Pyridines fused with heterocyclic rings, including this compound derivatives, are of interest as photovoltaic materials and biologically active compounds. These derivatives, such as 3,4-diaminothis compound, offer potential in these areas (Chmovzh & Rakitin, 2022) (Chmovzh & Rakitin, 2022).
Chemical Synthesis Catalysts
Nano-TiO2 has been used as a novel and efficient catalyst for synthesizing pyridine dicarbonitriles, demonstrating the utility of this compound in chemical synthesis (Baghernejad, 2014) (Baghernejad, 2014).
Antimicrobial Properties
Preliminary studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show potential as new antimicrobial drugs, especially against various types of Gram-stained bacteria (Koszelewski et al., 2021) (Koszelewski et al., 2021).
Synthesis of Highly Functionalized Pyridines
Highly functionalized pyridines, including 2-amino-6-(methylthio)pyridine-3,5-dicarbonitriles, have been synthesized for various applications, demonstrating the versatility of this compound derivatives in chemical synthesis (Bayat, Saboni, & Notash, 2018) (Bayat, Saboni, & Notash, 2018).
Mechanism of Action
Target of Action
Pyridine-2,5-dicarbonitrile is a compound that has gained significant attention in the field of materials chemistry . It is primarily used in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . The primary targets of this compound are the electron-transporting organic semiconductors in these devices .
Mode of Action
This compound interacts with its targets by facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This interaction results in non-structured emission peaks in the visible region, which are attributed to ICT emission .
Biochemical Pathways
The action of this compound affects the pathways related to electron transport in OLEDs . The compound’s interaction with its targets leads to changes in the photoluminescence spectra of the solutions of the compounds . The photoluminescence intensities of the solutions of the compounds are enhanced after deoxygenation, indicating thermally activated delayed fluorescence (TADF) .
Pharmacokinetics
Cyclic voltammetry measurements indicate good hole-blocking and electron-injecting properties due to their high ionization potentials .
Result of Action
The action of this compound at the molecular and cellular level results in changes in the photophysical properties of the compounds . These changes include efficient intramolecular charge transfer, enhanced photoluminescence intensities, and the exhibition of TADF .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the photoluminescence quantum yields and TADF properties of the compounds are sensitive to the medium . Additionally, the compound’s electron-transporting properties are revealed through photoelectron spectroscopy and time-of-flight measurements .
Safety and Hazards
Properties
IUPAC Name |
pyridine-2,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPFSCDWSLLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482843 | |
Record name | 2,5-Dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20730-07-8 | |
Record name | 2,5-Dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.